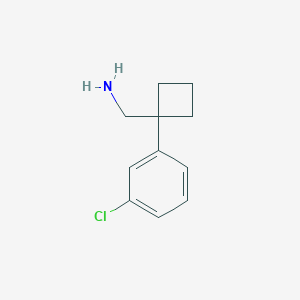

(1-(3-Chlorophenyl)cyclobutyl)methanamine

描述

BenchChem offers high-quality (1-(3-Chlorophenyl)cyclobutyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(3-Chlorophenyl)cyclobutyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

[1-(3-chlorophenyl)cyclobutyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6,8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNBKCHIRNFOFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575724 | |

| Record name | 1-[1-(3-Chlorophenyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115816-34-7 | |

| Record name | 1-[1-(3-Chlorophenyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Pharmacological Profile of (1-(3-Chlorophenyl)cyclobutyl)methanamine

Abstract

This technical guide provides a comprehensive analysis of the anticipated pharmacological profile of (1-(3-Chlorophenyl)cyclobutyl)methanamine. Direct pharmacological data for this specific chemical entity is not extensively available in peer-reviewed literature. Therefore, this document establishes a scientifically rigorous, inferred profile by leveraging extensive data from its close structural analog, Sibutramine, a (1-(4-chlorophenyl)cyclobutyl) derivative, and by applying established principles of medicinal chemistry and structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel monoamine reuptake inhibitors.

Introduction and Rationale

(1-(3-Chlorophenyl)cyclobutyl)methanamine belongs to the class of phenethylamine derivatives, a scaffold renowned for its diverse interactions with the central nervous system. Its core structure, a chlorophenyl-substituted cyclobutane ring attached to a methanamine moiety, is highly analogous to that of Sibutramine, a well-characterized serotonin-norepinephrine reuptake inhibitor (SNRI) previously marketed for the management of obesity. The primary structural distinction lies in the position of the chlorine atom on the phenyl ring—meta (3-position) in the topic compound versus para (4-position) in Sibutramine. This seemingly subtle isomeric difference can have profound implications for a molecule's binding affinity, selectivity, and overall pharmacological activity. This guide will, therefore, dissect the known pharmacology of Sibutramine and its analogs to construct a predictive profile for (1-(3-Chlorophenyl)cyclobutyl)methanamine, offering a valuable resource for its potential investigation and development.

Inferred Mechanism of Action: A Focus on Monoamine Transporters

Based on the robust evidence from its 4-chloro analog, Sibutramine, the principal mechanism of action for (1-(3-Chlorophenyl)cyclobutyl)methanamine is predicted to be the inhibition of serotonin (SERT) and norepinephrine (NET) transporters. By blocking these transporters, the compound would increase the synaptic concentrations of these key neurotransmitters, leading to enhanced serotonergic and noradrenergic signaling.

Signaling Pathway Overview

Caption: Predicted mechanism of action via inhibition of monoamine transporters.

Anticipated Pharmacodynamics

The pharmacodynamic profile of (1-(3-Chlorophenyl)cyclobutyl)methanamine is expected to be characterized by its binding affinities and functional activities at monoamine transporters.

Receptor Binding Profile: A Comparative Inference

While direct binding data is unavailable, a comparative analysis with Sibutramine suggests a likely affinity profile. The shift of the chlorine atom from the para to the meta position may alter the electronic distribution and steric interactions within the binding pockets of SERT and NET. This could potentially modulate the binding affinities and the selectivity ratio (NET/SERT).

| Transporter | Sibutramine (Ki, nM) - Literature Values | (1-(3-Chlorophenyl)cyclobutyl)methanamine (Predicted Ki, nM) | Rationale for Prediction |

| SERT | ~1-10 | Likely in a similar range, potentially with altered affinity | The overall pharmacophore is conserved. The meta-substitution may slightly alter the electrostatic interactions with the transporter. |

| NET | ~10-30 | Likely in a similar range, potentially with altered affinity | Similar to SERT, the core structure is the primary determinant of binding. The chlorine's position will fine-tune the affinity. |

| DAT | >100 | Likely >100 | Sibutramine has significantly lower affinity for the dopamine transporter (DAT), and this characteristic is expected to be retained. |

Functional Activity: In Vitro Assays

The functional activity of (1-(3-Chlorophenyl)cyclobutyl)methanamine would be best characterized using in vitro functional assays, such as neurotransmitter uptake assays in synaptosomes or cell lines expressing the human transporters.

Experimental Protocol: In Vitro Neurotransmitter Uptake Assay

-

Cell Culture: Stably transfect HEK293 cells with human SERT, NET, or DAT.

-

Assay Preparation: Plate the transfected cells in 96-well plates. On the day of the assay, wash the cells with Krebs-Ringer-HEPES buffer.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of (1-(3-Chlorophenyl)cyclobutyl)methanamine or a reference compound (e.g., Sibutramine) for 15-30 minutes at 37°C.

-

Neurotransmitter Uptake: Initiate uptake by adding a mixture of radiolabeled ([³H]) and unlabeled neurotransmitter (serotonin, norepinephrine, or dopamine) to each well.

-

Termination of Uptake: After a defined incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Predicted Pharmacokinetic Profile

The pharmacokinetic properties of (1-(3-Chlorophenyl)cyclobutyl)methanamine are anticipated to be influenced by its physicochemical characteristics.

| Parameter | Predicted Profile | Rationale |

| Absorption | Likely well-absorbed orally. | The molecule is a small, lipophilic amine, characteristics that generally favor oral absorption. |

| Distribution | Expected to cross the blood-brain barrier. | The lipophilicity and the structural similarity to centrally acting drugs like Sibutramine suggest good CNS penetration. |

| Metabolism | Predicted to undergo N-demethylation and hydroxylation. | The primary amine is a likely site for metabolism. The aromatic ring and cyclobutyl group are also susceptible to oxidative metabolism by cytochrome P450 enzymes. |

| Excretion | Primarily renal excretion of metabolites. | Metabolites are generally more polar and are eliminated through the kidneys. |

Structure-Activity Relationship (SAR) Insights

The SAR for this class of compounds is heavily influenced by the substitution on the phenyl ring.

-

Position of the Halogen: The shift from the 4-position (para) to the 3-position (meta) is the key variable. In many classes of CNS-active drugs, this isomeric shift can alter selectivity between monoamine transporters. For instance, in some series, meta-substitution can enhance norepinephrine reuptake inhibition relative to serotonin.[1]

-

Nature of the Halogen: The presence of a chlorine atom is crucial for activity, likely contributing to the binding affinity through hydrophobic and electronic interactions.

-

The Cyclobutyl Ring: This rigid moiety is thought to correctly orient the pharmacophore for optimal interaction with the transporters.

SAR Logical Flow

Caption: Structure-Activity Relationship considerations.

Potential Therapeutic Applications and Safety Considerations

Given its predicted mechanism as a monoamine reuptake inhibitor, (1-(3-Chlorophenyl)cyclobutyl)methanamine could be investigated for therapeutic applications similar to other SNRIs, such as:

-

Depression: The dual action on serotonin and norepinephrine is a clinically validated approach for treating major depressive disorder.

-

Neuropathic Pain: SNRIs are often effective in managing chronic pain conditions.

-

Obesity: By modulating central appetite control pathways, it may have potential as an appetite suppressant, similar to Sibutramine.

However, it is crucial to consider the potential safety and toxicological profile. The adverse effects associated with Sibutramine, such as increased heart rate and blood pressure, would be a key area of investigation for the 3-chloro analog.[1] A thorough preclinical safety evaluation would be imperative before any clinical development.

Conclusion

While direct experimental data for (1-(3-Chlorophenyl)cyclobutyl)methanamine remains to be published, a robust pharmacological profile can be inferred from its close structural relationship to Sibutramine and the application of established medicinal chemistry principles. It is anticipated to function as a serotonin-norepinephrine reuptake inhibitor with potential applications in CNS disorders. The subtle shift in the position of the chlorine atom is predicted to modulate its binding affinity and selectivity, warranting further investigation to fully elucidate its unique pharmacological signature. This guide provides a foundational framework for such future research endeavors.

References

-

Wikipedia. (2024). Serotonin–norepinephrine reuptake inhibitor. [Link]

Sources

An In-Depth Technical Guide to the Serotonin-Norepinephrine Reuptake Inhibitor Activity of (1-Phenylcyclobutyl)methanamine Analogs

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Precision in Monoamine Reuptake Inhibition

In the landscape of neuropharmacology, the modulation of monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—remains a cornerstone of therapeutic intervention for a spectrum of central nervous system (CNS) disorders. Among the chemical scaffolds engineered to interact with the transporters of these neurotransmitters, the (1-phenylcyclobutyl)methanamine framework has emerged as a compelling starting point for the development of potent reuptake inhibitors. This guide provides a deep dive into the serotonin-norepinephrine reuptake inhibitor (SNRI) activity of this class of compounds, with a particular focus on the well-characterized, albeit now withdrawn, drug Sibutramine as a case study. While the specific compound (1-(3-Chlorophenyl)cyclobutyl)methanamine is not extensively documented in publicly available literature, its structural relationship to known active compounds allows for a scientifically grounded exploration of its probable activity based on established structure-activity relationships. This document is designed to be a comprehensive resource, blending foundational science with practical, field-tested insights for the modern drug discovery professional.

The (1-Phenylcyclobutyl)methanamine Scaffold: A Privileged Structure for Transporter Interaction

The (1-phenylcyclobutyl)methanamine core represents a unique three-dimensional arrangement of a phenyl ring and an amine-containing side chain, constrained by a cyclobutyl moiety. This rigid structure is believed to facilitate optimal presentation of key pharmacophoric elements to the binding pockets of the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Mechanism of Action: A Dual-Pronged Approach to Neurotransmitter Modulation

Serotonin-norepinephrine reuptake inhibitors (SNRIs) exert their therapeutic effects by blocking the reabsorption of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron.[1] This leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[1]

The primary molecular targets for this class of compounds are the serotonin transporter (SERT) and the norepinephrine transporter (NET). These transporters are membrane-spanning proteins that mediate the reuptake of their respective neurotransmitters. By binding to these transporters, (1-phenylcyclobutyl)methanamine analogs act as competitive inhibitors, preventing the natural substrates from being cleared from the synapse.[2]

Diagrammatic Representation of SNRI Mechanism of Action:

Caption: Mechanism of action of (1-Phenylcyclobutyl)methanamine analogs as SNRIs.

Case Study: Sibutramine - A Deep Dive into a Prototypical SNRI

Sibutramine, chemically known as (±)-1-(4-chlorophenyl)-N,N-dimethyl-α-(2-methylpropyl)cyclobutanemethanamine hydrochloride, serves as an excellent exemplar for this class of compounds. Though withdrawn from the market due to cardiovascular concerns, its extensive pharmacological data provides invaluable insights into the SNRI activity of the (1-phenylcyclobutyl)methanamine scaffold.

Sibutramine as a Prodrug: The Crucial Role of Metabolism

Sibutramine itself is a relatively weak inhibitor of serotonin and norepinephrine reuptake. Its therapeutic activity is primarily attributed to its two active metabolites, N-desmethylsibutramine (M1) and N,N-didesmethylsibutramine (M2).[3] These metabolites are formed through N-demethylation in the liver, a process primarily mediated by the cytochrome P450 enzyme CYP3A4.[3]

Metabolic Activation Pathway of Sibutramine:

Caption: Metabolic activation of Sibutramine to its active SNRI metabolites.

Quantitative Analysis of Transporter Inhibition

The potency of Sibutramine's metabolites as SNRI agents has been quantified through various in vitro assays. These studies reveal a high affinity for both SERT and NET.

Table 1: Monoamine Reuptake Inhibition by Sibutramine and its Active Metabolites

| Compound | SERT Inhibition (%) | NET Inhibition (%) | DAT Inhibition (%) |

| Sibutramine | ~54% | ~73% | ~16% |

| M1 (N-desmethylsibutramine) | Potent | Potent | Weaker |

| M2 (N,N-didesmethylsibutramine) | Potent | Potent | Weaker |

Note: The percentage of inhibition for Sibutramine reflects the overall in vivo effect, which is a combination of the parent compound and its metabolites. The potency of M1 and M2 is significantly higher than the parent compound.

While specific Kᵢ or IC₅₀ values for the metabolites are not consistently reported across all literature, the available data indicates that they are potent inhibitors of both SERT and NET, with a lower affinity for the dopamine transporter (DAT). This profile is characteristic of many clinically effective SNRIs.

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

The pharmacological activity of the (1-phenylcyclobutyl)methanamine scaffold is highly dependent on its structural features. Understanding these relationships is critical for the design of novel analogs with improved potency and selectivity.

The Phenyl Ring: A Key Interaction Point

Substitution on the phenyl ring plays a pivotal role in modulating the affinity for monoamine transporters.

-

Position of Substitution: The position of the substituent on the phenyl ring is critical. In the case of Sibutramine, the 4-chloro substitution is known to be optimal for its SNRI activity.

-

Nature of the Substituent: Halogen substitutions, particularly chlorine and fluorine, are common in SNRI and SSRI compounds. These substitutions can influence the electronic properties of the phenyl ring and may engage in specific interactions within the transporter binding pocket.

While there is a lack of specific data for a 3-chloro analog of (1-phenylcyclobutyl)methanamine, based on general SAR principles for this class, it is plausible that a 3-chloro substitution would also confer SNRI activity, although its potency and selectivity profile might differ from the 4-chloro analog. A meta-substitution could alter the orientation of the phenyl ring in the binding pocket, potentially leading to a different interaction profile with key amino acid residues in SERT and NET.

The Amine Side Chain: Tuning Potency and Selectivity

The nature of the amine group and the length of the alkyl chain are also critical determinants of activity.

-

N-Alkylation: The degree of N-alkylation significantly impacts potency. The primary and secondary amine metabolites of Sibutramine (M2 and M1, respectively) are more potent than the tertiary amine parent compound. This suggests that the presence of at least one proton on the nitrogen atom is beneficial for interaction with the transporters.

-

Alkyl Chain Length and Branching: The isobutyl group in Sibutramine contributes to its overall lipophilicity and may engage in hydrophobic interactions within the transporter binding sites.

Experimental Protocols for Characterizing SNRI Activity

The characterization of novel (1-phenylcyclobutyl)methanamine analogs as potential SNRIs requires a battery of in vitro and in vivo assays. The following are standard, field-proven protocols.

In Vitro Assays: Quantifying Transporter Interaction

This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the transporter.

Step-by-Step Protocol:

-

Preparation of Membranes: Prepare cell membrane homogenates from cells expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).

-

Incubation: Incubate the membrane preparations with a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay:

Caption: Workflow for a competitive radioligand binding assay.

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes (resealed nerve terminals).

Step-by-Step Protocol:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine uptake, cortex for serotonin and norepinephrine uptake).

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

-

Uptake Initiation: Initiate the uptake by adding a radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE).

-

Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity accumulated within the synaptosomes.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.

In Vivo Models: Assessing Behavioral and Physiological Effects

The FST is a widely used behavioral model to screen for antidepressant-like activity.

Step-by-Step Protocol:

-

Acclimation: Acclimatize rodents (mice or rats) to the testing room.

-

Pre-test Session: On the first day, place each animal in a cylinder of water for a 15-minute pre-swim session.

-

Drug Administration: Administer the test compound or vehicle at a specified time before the test session.

-

Test Session: On the second day, place the animals back in the water for a 5-minute test session.

-

Behavioral Scoring: Record the duration of immobility during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.[4]

This technique allows for the direct measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

Chemical Synthesis of (1-Phenylcyclobutyl)methanamine Analogs

The synthesis of (1-phenylcyclobutyl)methanamine analogs typically starts from the corresponding phenylacetonitrile. The following is a general synthetic route for Sibutramine, which can be adapted for other analogs.

Synthetic Scheme for Sibutramine:

Caption: A common synthetic route for Sibutramine.

A key step in this synthesis is the cycloalkylation of the phenylacetonitrile with 1,3-dibromopropane to form the cyclobutane ring.[5] Subsequent reaction with an appropriate Grignard reagent, followed by reduction and N-alkylation, yields the final product.

Concluding Remarks and Future Directions

The (1-phenylcyclobutyl)methanamine scaffold has proven to be a versatile platform for the development of potent serotonin-norepinephrine reuptake inhibitors. The extensive data available for Sibutramine provides a robust framework for understanding the structure-activity relationships that govern the interaction of these compounds with monoamine transporters.

While the specific compound (1-(3-Chlorophenyl)cyclobutyl)methanamine remains to be fully characterized, the principles outlined in this guide suggest that it is a promising candidate for SNRI activity. Future research should focus on the synthesis and detailed pharmacological profiling of this and other analogs to further explore the therapeutic potential of this chemical class. A thorough investigation of the impact of different substitution patterns on the phenyl ring will be crucial for the rational design of next-generation SNRIs with improved efficacy and safety profiles.

References

-

PrepChem.com. Synthesis of (1-(3-Chlorophenyl)cyclobutyl)methylamine. Available from: [Link]

- Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.

-

Wikipedia. (2024). Sibutramine. Available from: [Link]

-

Mayo Clinic. (2023). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Available from: [Link]

-

Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]

-

JoVE. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Available from: [Link]

- Buck, K. J., & Maas, J. W. (1987). Uptake of serotonin into rat platelets and synaptosomes: comparative structure-activity relationships, energetics and evaluation of the effects of acute and chronic nortriptyline administration. Journal of pharmacology and experimental therapeutics, 241(3), 964–971.

- Xu, Y., Luo, S., & Hua, W. (2000). Synthesis of sibutramine hydrochloride. Chinese Journal of Modern Applied Pharmacy, (5), 380-381.

- Han, Z., Krishnamurthy, D., & Senanayake, C. H. (2006). A New and Direct Asymmetric Synthesis of a Hindered Chiral Amine via a Novel Sulfinate Ketimine Derived from N-Tosyl-1,2,3-oxathiazolidine-2-oxide: Practical Asymmetric Synthesis of (R)-Sibutramine. Organic Process Research & Development, 10(2), 327–333.

- Yadav, A., Shaikh, S., & Deokar, G. (2023). Rational Design, Synthesis and Characterization of Novel Sibutramine Derivatives as Anti-Obesity Activity. International Journal of Medical and Pharmaceutical Sciences, 13(10), 1-8.

- Hascoët, M., & Bourin, M. (2009). The mouse forced swim test. Protocol exchange.

- Castagné, V., Moser, P., & Porsolt, R. D. (2009). The mouse forced swim test. Current protocols in pharmacology, 49(1), 5-8.

- Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & biobehavioral reviews, 29(4-5), 571–625.

- Jeffery, J. L., & Lattanzio, F. A. (2016). The Forced Swim Test: A Rodent Model of Depression. Journal of visualized experiments : JoVE, (118), 54937.

- Cheetham, S. C., Viggers, J. A., Slater, N. A., & Heal, D. J. (1996). [3H]sibutramine (BTS 54524) binding in rat brain: a new radiolabel for 5-hydroxytryptamine and noradrenaline reuptake sites. Neuropharmacology, 35(5), 615–621.

- Heal, D. J., Aspley, S., Prow, M. R., Jackson, H. C., Martin, K. F., & Cheetham, S. C. (1998). Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine. International journal of obesity and related metabolic disorders : journal of the International Association for the Study of Obesity, 22 Suppl 1, S18–S28.

- Luque, C. A., & Rey, J. A. (1999). Sibutramine: a serotonin-norepinephrine reuptake-inhibitor for the treatment of obesity. The Annals of pharmacotherapy, 33(9), 968–978.

- Niswender, K. D., & Pi-Sunyer, F. X. (2007). Sibutramine. Obesity (Silver Spring, Md.), 15(6), 1331–1343.

- Wurtman, R. J., & Wurtman, J. J. (1995). Brain serotonin, carbohydrate-craving, obesity and depression. Obesity research, 3 Suppl 4, 477S–480S.

- Lean, M. E. (2001). Sibutramine--a review of the pharmacology, efficacy and safety of a new anti-obesity drug. International journal of obesity and related metabolic disorders : journal of the International Association for the Study of Obesity, 25 Suppl 4, S1–S3.

- Jackson, H. C., Needham, A. M., Hutchins, L. J., Mazurkiewicz, S. E., & Heal, D. J. (1997). Comparison of the effects of sibutramine and other monoamine reuptake inhibitors on food intake in the rat. British journal of pharmacology, 121(8), 1758–1762.

- Gündisch, D. (2000). [3H]Sibutramine and its metabolites M1 and M2 as new radioligands for the human dopamine, serotonin and norepinephrine transporters. Naunyn-Schmiedeberg's archives of pharmacology, 361(1), 60–65.

-

Wikipedia. (2024). Serotonin–norepinephrine reuptake inhibitor. Available from: [Link]

-

U.S. Food and Drug Administration. (2004). N20-632S21 Sibutramine Clinpharm BPCA. Available from: [Link]

- Samanin, R., & Garattini, S. (1993). Neurochemical mechanism of action of drugs used in the treatment of obesity. The American journal of clinical nutrition, 58(5 Suppl), 773S–776S.

- Heal, D. J., & Cheetham, S. C. (2000). The pharmacology of sibutramine. International journal of obesity and related metabolic disorders : journal of the International Association for the Study of Obesity, 24 Suppl 1, S16–S21.

- Gras-Miralles, B., Fucarino, A., & Pini, S. (2013). An updated review on the psychopharmacology of sibutramine. Expert opinion on drug metabolism & toxicology, 9(12), 1639–1650.

- Ryan, D. H., Kaiser, P., & Bray, G. A. (2000). Sibutramine: a novel new agent for obesity treatment. Obesity research, 8 Suppl 1, 1S–11S.

- Poston, W. S., & Foreyt, J. P. (1999). Sibutramine and the management of obesity. Medical Clinics of North America, 83(4), 1017–1032.

- Stahl, S. M. (2013). Stahl's essential psychopharmacology: neuroscientific basis and practical applications (4th ed.). Cambridge University Press.

Sources

- 1. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]

- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Sibutramine: a serotonin-norepinephrine reuptake-inhibitor for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lasa.co.uk [lasa.co.uk]

An In-depth Technical Guide to (1-(Chlorophenyl)cyclobutyl)methanamine Derivatives: A Case Study on Sibutramine Analogs

Editor's Note: The specific compound, (1-(3-Chlorophenyl)cyclobutyl)methanamine, is not described in publicly available scientific literature, suggesting it may be a novel entity. This guide will, therefore, focus on its close, well-documented structural analogs, primarily the 4-chloro isomer and its derivatives, such as Sibutramine, to provide a robust and scientifically grounded framework for understanding this class of compounds. The principles of synthesis, chemical properties, and pharmacological action discussed herein are directly applicable to the target molecule.

Introduction and Overview

The (chlorophenyl)cyclobutyl)methanamine scaffold represents a fascinating intersection of strained ring chemistry and pharmacology. The cyclobutane ring, once considered a mere synthetic curiosity, is now increasingly recognized in medicinal chemistry for its ability to impart unique conformational rigidity and metabolic stability, and to serve as a versatile pharmacophore.[1][2] Its puckered, three-dimensional structure allows for precise spatial orientation of substituents, which can be critical for molecular recognition at biological targets.[2]

This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and potential pharmacological applications of this molecular class. By examining well-studied analogs, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore this chemical space.

Chemical Structure and Physicochemical Properties

The core structure consists of a cyclobutane ring geminally substituted with a chlorophenyl group and a methanamine group. The position of the chlorine atom on the phenyl ring (ortho, meta, or para) significantly influences the electronic properties and steric profile of the molecule, which in turn affects its reactivity and biological activity.

Structural Analysis

The key structural features include:

-

Cyclobutane Core: A strained four-membered carbocycle that adopts a puckered conformation.[2] This rigidity can be advantageous in drug design by locking the molecule into a bioactive conformation and improving metabolic stability.[1]

-

Chlorophenyl Group: This group introduces lipophilicity and can engage in various interactions with biological targets, including hydrophobic and halogen bonding.

-

Methanamine Moiety: A primary amine that serves as a key site for hydrogen bonding and salt formation, significantly impacting solubility and receptor interactions.

Below is a diagram illustrating the generalized chemical structure.

Caption: Generalized structure of (1-(Chlorophenyl)cyclobutyl)methanamine.

Physicochemical Data

Quantitative data for the specific 3-chloro isomer is unavailable. However, data for the analogous (1-(4-Chlorophenyl)cyclobutyl)methanamine provides a useful reference point.

| Property | Value (for 4-chloro isomer) | Source |

| Molecular Formula | C₁₁H₁₄ClN | |

| Molecular Weight | 195.69 g/mol | |

| CAS Number | 63010-09-3 | |

| Form | Solid | |

| SMILES String | ClC1=CC=C(C=C1)C2(CCC2)CN | |

| InChI Key | VJISRXVFSSVMQD-UHFFFAOYSA-N |

Synthesis and Methodologies

The synthesis of (1-(chlorophenyl)cyclobutyl)methanamine derivatives typically proceeds through the construction of the key intermediate, 1-(chlorophenyl)cyclobutanecarbonitrile. This nitrile can then be reduced to the corresponding primary amine.

Synthetic Workflow

The general synthetic route can be visualized as a two-step process: cyclobutylation followed by reduction.

Caption: High-level workflow for the synthesis of the target compound class.

Detailed Experimental Protocol: Synthesis of (1-(3-Chlorophenyl)cyclobutyl)methylamine

This protocol is adapted from established methods for synthesizing structurally similar compounds.[3]

Step 1: Synthesis of 1-(3-Chlorophenyl)cyclobutanecarbonitrile

-

System Preparation: Under an inert argon atmosphere, suspend a strong base like sodium hydride in a dry, aprotic solvent such as DMSO in a three-neck flask equipped with a stirrer and a dropping funnel.

-

Substrate Addition: Slowly add a solution of (3-chlorophenyl)acetonitrile in dry DMSO to the suspension. The reaction is exothermic and should be maintained at a controlled temperature (e.g., 25-30°C).

-

Alkylation: After the initial reaction subsides, add 1,3-dibromopropane dropwise. The causality here is a tandem alkylation: the base deprotonates the benzylic carbon, which then acts as a nucleophile, first attacking one end of the dibromopropane. An intramolecular cyclization follows as the newly formed carbanion attacks the other end of the propyl chain, forming the cyclobutane ring.

-

Work-up and Purification: Quench the reaction by pouring it into ice water. Extract the aqueous phase with an organic solvent (e.g., dichloromethane). Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude nitrile can be purified by vacuum distillation or column chromatography.[4]

Step 2: Reduction to (1-(3-Chlorophenyl)cyclobutyl)methanamine

-

Reaction Setup: In a separate flask under an inert atmosphere, prepare a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in a dry ether solvent (e.g., diethyl ether or THF).

-

Nitrile Addition: Slowly add a solution of the purified 1-(3-chlorophenyl)cyclobutanecarbonitrile from Step 1 to the LiAlH₄ suspension. This reduction converts the nitrile functional group directly to a primary amine.

-

Quenching and Isolation: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts. Filter the resulting slurry and wash the filter cake with ether.

-

Final Purification: Combine the filtrate and washes, dry the organic layer, and evaporate the solvent. The final product, (1-(3-chlorophenyl)cyclobutyl)methanamine, can be further purified if necessary, for instance, by forming a hydrochloride salt.[3]

Pharmacological Profile and Potential Applications

While the specific pharmacology of (1-(3-Chlorophenyl)cyclobutyl)methanamine is not documented, the broader class of phenylcyclobutylamines, including the well-known drug Sibutramine and its metabolites, are recognized as monoamine reuptake inhibitors.[5][6]

Mechanism of Action (Hypothesized)

Based on its structural similarity to Sibutramine, the hypothesized mechanism of action involves the inhibition of the reuptake of neurotransmitters such as norepinephrine, serotonin, and to a lesser extent, dopamine, at the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the brain, which is the basis for its potential antidepressant and appetite suppressant effects.[6]

Caption: Hypothesized mechanism of action via monoamine reuptake inhibition.

Potential Therapeutic Areas

Compounds within this structural class have been investigated for several therapeutic applications:

-

Antidepressants: By modulating norepinephrine and serotonin levels, these compounds could be effective in treating major depressive disorder.[5][6]

-

Appetite Suppressants: The modulation of central neurotransmitter systems is a known mechanism for reducing appetite and has been the primary application for Sibutramine.[6]

-

Other CNS Disorders: The ability to influence multiple neurotransmitter systems suggests potential utility in other conditions such as anxiety disorders or ADHD, though this would require extensive investigation.

The cyclobutane moiety is often introduced to enhance metabolic stability or to lock a molecule into a specific conformation that improves potency and selectivity.[1][2] Therefore, exploring different isomers and derivatives of (1-(chlorophenyl)cyclobutyl)methanamine could lead to compounds with improved pharmacokinetic profiles or a more desirable balance of activity on different monoamine transporters.

Conclusion

The (1-(chlorophenyl)cyclobutyl)methanamine scaffold is a promising starting point for the design of novel CNS-active agents. While direct data on the 3-chloro isomer is lacking, a comprehensive analysis of its structural analogs provides a solid foundation for its synthesis and hypothesized pharmacological action as a monoamine reuptake inhibitor. The unique properties conferred by the cyclobutane ring make this an attractive area for further research in medicinal chemistry and drug development. Future work should focus on the actual synthesis and in-vitro/in-vivo characterization of this specific compound to validate the hypotheses presented in this guide.

References

-

Title: Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities Source: MDPI URL: [Link]

-

Title: Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile Source: PrepChem.com URL: [Link]

-

Title: Bioactive cyclobutane-containing alkaloids Source: PubMed URL: [Link]

-

Title: Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity Source: MDPI URL: [Link]

-

Title: Cyclobutanes in Small‐Molecule Drug Candidates Source: Wiley Online Library URL: [Link]

-

Title: Synthesis of (1-(3-Chlorophenyl)cyclobutyl)methylamine Source: PrepChem.com URL: [Link]

-

Title: The application of cyclobutane derivatives in organic synthesis Source: ResearchGate URL: [Link]

-

Title: 1-(4-Chlorophenyl)-N,N-dimethyl-|A-(2-methylpropyl)cyclobutanemethanamine hydrochloride monohydrate Source: PharmaCompass.com URL: [Link]

-

Title: Cyclobutane synthesis Source: Organic Chemistry Portal URL: [Link]

- Title: Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives Source: Google Patents URL

-

Title: Didesmethylsibutramine | C15H22ClN | CID 134772 Source: PubChem - NIH URL: [Link]

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. 1-(4-Chlorophenyl)-N,N-dimethyl-|A-(2-methylpropyl)cyclobutanemethanamine hydrochloride monohydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Didesmethylsibutramine | C15H22ClN | CID 134772 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel Phenylcycloalkylmethylamine Derivatives

Introduction

Phenylcycloalkylmethylamine derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. These molecules, characterized by a core structure of a phenyl group and a cycloalkyl ring attached to a methylamine moiety, have been the subject of extensive research. This has led to the development of therapeutic agents for a range of neurological and psychological disorders. Notably, this chemical scaffold is the foundation for drugs targeting the central nervous system, including antidepressants and anticonvulsants.[1][2]

The versatility of the phenylcycloalkylmethylamine framework allows for fine-tuning of its pharmacological profile through structural modifications. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of novel derivatives within this class. It is intended for researchers and drug development professionals seeking to navigate the complexities of designing and optimizing these promising therapeutic candidates.

Core Synthetic Strategies

The synthesis of phenylcycloalkylmethylamine derivatives can be approached through several strategic routes, each offering distinct advantages in terms of efficiency, stereocontrol, and the introduction of chemical diversity. The choice of a particular synthetic pathway is often dictated by the desired substitution patterns on the phenyl and cycloalkyl rings, as well as the nature of the amine substituent.

General Synthetic Workflow

A generalized workflow for the synthesis and evaluation of these compounds is outlined below. This process begins with the strategic design of target molecules, followed by their chemical synthesis, and culminates in a series of in vitro and in vivo pharmacological assays to determine their therapeutic potential.

Sources

- 1. 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclobutane Scaffold: A Constrained Frontier in Psychoactive Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Strained Ring

In the vast landscape of medicinal chemistry, the cyclobutane motif has emerged from a synthetic curiosity to a powerful tool for modulating biological activity.[1] Its inherent ring strain forces a unique, puckered three-dimensional conformation, offering a degree of rigidity not found in more flexible aliphatic or larger cyclic systems.[2][3] This conformational constraint can be a significant advantage in the design of novel therapeutics, as it can pre-organize pharmacophoric elements for optimal interaction with their biological targets, thereby enhancing potency, selectivity, and metabolic stability.[1][2] While the application of cyclobutane-containing compounds is expanding across various therapeutic areas, their potential in the realm of psychoactive drug discovery remains a compelling and underexplored frontier. This guide provides a technical deep-dive into the synthesis, pharmacology, and experimental evaluation of psychoactive compounds built around the cyclobutane core, with a focus on modulators of the NMDA and GABA receptors, two of the most critical mediators of neurotransmission in the central nervous system (CNS).

I. Cyclobutane-Containing NMDA Receptor Antagonists: Modulating Excitatory Neurotransmission

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[2] Overactivation of the NMDA receptor is implicated in excitotoxicity, a key pathological process in a range of neurological disorders.[4] NMDA receptor antagonists are a well-established class of psychoactive compounds, known for their dissociative, anesthetic, and, more recently, antidepressant effects.[4] The incorporation of a cyclobutane ring into NMDA receptor antagonists offers a novel strategy to fine-tune their pharmacological properties.

A. Featured Compound Class: 1-Aminocyclobutanecarboxylic Acid Derivatives

A significant class of cyclobutane-containing NMDA receptor antagonists is derived from 1-aminocyclobutanecarboxylic acid. These compounds have been synthesized and evaluated for their ability to antagonize excitatory amino acid receptors, demonstrating potent and selective activity at the NMDA receptor.[2]

B. Mechanism of Action and Signaling Pathway

1-Aminocyclobutanecarboxylic acid derivatives act as competitive antagonists at the NMDA receptor.[2] Upon activation by glutamate and a co-agonist (glycine or D-serine), the NMDA receptor channel opens, allowing the influx of Ca²⁺ into the neuron. This calcium influx acts as a second messenger, triggering a cascade of downstream signaling events that can lead to long-term potentiation (LTP), a cellular correlate of learning and memory, or, in cases of excessive activation, excitotoxicity and neuronal cell death.[5][6] By blocking the receptor, these cyclobutane-containing antagonists prevent this ion flux and its downstream consequences.

C. Synthesis and Experimental Protocols

1. Synthesis of 1,1-Cyclobutanedicarboxylic Acid (A Key Intermediate)

A common precursor for many 1-aminocyclobutanecarboxylic acid derivatives is 1,1-cyclobutanedicarboxylic acid. A detailed protocol for its synthesis is as follows:[7]

-

Step 1: Cyclization. In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 160 g (1 mole) of ethyl malonate and 212 g (1.05 moles) of trimethylene bromide.

-

Step 2: Addition of Sodium Ethoxide. While maintaining the temperature at 60-65°C, add a solution of 46 g (2 gram atoms) of sodium in 800 ml of absolute ethanol. The addition should be controlled to maintain the temperature, with occasional cooling.

-

Step 3: Reaction Completion and Workup. After the addition is complete, heat the mixture on a steam bath until a sample is neutral to phenolphthalein. Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation.

-

Step 4: Steam Distillation. Steam distill the mixture to separate the ethyl 1,1-cyclobutanedicarboxylate.

-

Step 5: Hydrolysis. Hydrolyze the collected ester by refluxing for 2 hours with a solution of 112 g of potassium hydroxide in 200 ml of ethanol.

-

Step 6: Isolation of the Dicarboxylic Acid. After removing the ethanol, dissolve the residue in hot water and acidify with concentrated hydrochloric acid. The solution is then made slightly alkaline with ammonia, and barium chloride is added to precipitate barium malonate. The filtrate is then acidified and extracted with ether.

-

Step 7: Purification. The crude product is purified by crystallization from hot ethyl acetate to yield 1,1-cyclobutanedicarboxylic acid.

2. NMDA Receptor Binding Assay Protocol

To determine the affinity of cyclobutane derivatives for the NMDA receptor, a radioligand binding assay can be performed.[8]

-

Membrane Preparation: Prepare rat cortical synaptosomes.

-

Assay Conditions: Use 2 nM [³H]CGP 39653 as the radioligand.

-

Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

-

Filtration and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

3. Behavioral Assay: Assessment of Anticonvulsant Activity

The anticonvulsant effects of NMDA receptor antagonists can be evaluated in audiogenic seizure-susceptible mice (e.g., DBA/2 strain).[2]

-

Animal Model: Use DBA/2 mice, which are genetically predisposed to sound-induced seizures.

-

Drug Administration: Administer the test compound via intracerebroventricular injection.

-

Auditory Stimulus: Expose the mice to a high-intensity auditory stimulus (e.g., a bell or siren).

-

Observation: Observe the mice for the occurrence and severity of seizures (e.g., wild running, clonic and tonic seizures).

-

Data Analysis: Determine the dose of the test compound that protects 50% of the animals from seizures (ED₅₀).

II. Cyclobutane-Containing GABA Receptor Modulators: Enhancing Inhibitory Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS.[9] Its receptors, particularly the GABA-A receptor, are the targets of many clinically important drugs, including benzodiazepines and barbiturates, which are used to treat anxiety, insomnia, and seizure disorders.[9] Conformationally restricted analogs of GABA, such as those incorporating a cyclobutane ring, are valuable tools for probing the pharmacophore of the GABA receptor.

A. Featured Compound Class: 3-Aminocyclobutane-1-carboxylic Acids

Both cis- and trans-3-aminocyclobutane-1-carboxylic acid have been synthesized as conformationally restricted analogs of GABA. The cis isomer, in particular, has demonstrated weak to moderate GABA-like activity.[10]

B. Mechanism of Action and Signaling Pathway

These cyclobutane analogs of GABA are thought to act as agonists or partial agonists at the GABA-A receptor. The GABA-A receptor is a ligand-gated chloride ion channel.[3] Binding of GABA (or a GABA mimetic) to the receptor opens the channel, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[3]

C. Synthesis and Experimental Protocols

1. Synthesis of cis-3-Aminocyclobutane-1-carboxylic Acid

2. GABA-A Receptor Binding Assay Protocol

The affinity of cyclobutane-based GABA analogs for the GABA-A receptor can be determined using a radioligand binding assay.[10]

-

Membrane Preparation: Prepare membranes from rat brains.

-

Assay Conditions: Use [³H]muscimol as the radioligand.

-

Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

-

Filtration and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value of the test compound and calculate the Ki value.

3. Behavioral Assay: Elevated Plus Maze for Anxiolytic Activity

The elevated plus maze (EPM) is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of drugs in rodents.[12][13]

-

Apparatus: The EPM consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

-

Procedure: Place a mouse or rat at the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

-

Measurements: Record the number of entries into and the time spent in the open and closed arms.

-

Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as the animal's aversion to the open, exposed spaces is reduced.[12]

-

Data Analysis: Compare the performance of drug-treated animals to a vehicle-treated control group.

III. Comparative Data and Future Perspectives

To provide a clearer understanding of the potential of these cyclobutane-containing psychoactive compounds, the following table summarizes key quantitative data.

| Compound Class | Specific Compound Example | Target Receptor | Pharmacological Action | In Vitro Potency (Ki/IC₅₀) | In Vivo Effect | Reference(s) |

| NMDA Receptor Antagonists | 1-Aminocyclobutane-1,3-dicarboxylic acid derivatives | NMDA | Competitive Antagonist | Varies (some more potent than D-AP5) | Anticonvulsant | [2] |

| GABA Receptor Modulators | cis-3-Aminocyclobutane-1-carboxylic acid | GABA-A | Agonist/Partial Agonist | Weak to moderate | GABA-like activity, anxiolytic potential | [10] |

The exploration of cyclobutane-containing compounds in neuroscience is still in its early stages. The unique structural constraints imposed by the cyclobutane ring offer a promising avenue for the development of novel psychoactive agents with improved pharmacological profiles. Future research should focus on:

-

Expanding the Chemical Space: Synthesizing a broader range of cyclobutane derivatives to explore structure-activity relationships in greater detail.

-

Subtype Selectivity: Investigating the selectivity of these compounds for different subtypes of NMDA and GABA receptors to fine-tune their therapeutic effects and minimize side effects.

-

In-depth Behavioral Profiling: Conducting more extensive behavioral studies to fully characterize the psychoactive effects of these compounds, including their potential for treating conditions like depression, anxiety disorders, and neuropathic pain.

By leveraging the unique properties of the cyclobutane scaffold, researchers can unlock new possibilities in the design and development of the next generation of psychoactive therapeutics.

References

- Willard SS, Koochekpour S. Glutamate, glutamate receptors, and downstream signaling pathways. Int J Biol Sci. 2013;9(9):948-59.

- Allan RD, Curtis DR, Headley PM, Johnston GA, Kennedy SM, Lodge D, Twitchin B. Cyclobutane analogs of GABA. Neurochem Res. 1980 Apr;5(4):393-400.

- Hughes, P., Clardy, J. (1988). A Synthesis of 1-Aminocyclobutane-cis-1,3-dicarboxylic Acid. Journal of Organic Chemistry, 53(20), 4793-4797.

- Gaoni Y, Chapman AG, Parvez N, Pook PC, Jane DE, Watkins JC. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. J Med Chem. 1994 Jul 22;37(15):2371-86.

- Lukin, O. (2020, December 14).

- Ketamine. (2024). In Wikipedia.

- Sivilotti, L., & Nistri, A. (1991). GABA receptor mechanisms in the central nervous system. Progress in neurobiology, 36(1), 35-87.

- GABA Receptor Signaling. (n.d.). GeneGlobe.

- Tygesen, C. K., Jørgensen, M., & Andersen, P. H. (1993). The GABAA receptor as a target for anticonvulsant drugs. Epilepsy research, 16(1), 1-13.

- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400.

- Möhler, H. (2006). GABAA receptors in central nervous system disease: anxiety, epilepsy, and insomnia. Journal of receptor and signal transduction research, 26(5-6), 731-740.

- Heisig, G. B., & Stodola, F. H. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, 23, 19.

- Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by normalizing chronic excitotoxicity. European journal of pharmacology, 561(1-3), 104-113.

- WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google P

- Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic Acid. Organic Syntheses, 23, 19.

- Parsons, C. G., Danysz, W., & Quack, G. (1999). Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA)

- Danysz, W., & Parsons, C. G. (1998). Glycine and N-methyl-D-aspartate receptors: physiological significance and possible therapeutic applications. Pharmacological reviews, 50(4), 597-664.

- Cryan, J. F., & Sweeney, F. F. (2011). The GABAB receptors, from discovery to clinical application. British journal of pharmacology, 164(4), 781-802.

- CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google P

- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496.

- CN112608243A - Synthesis method of trans-3-aminobutanol - Google P

- Ahmed, S., Rehman, N. U., Aschner, M., & Khan, H. (2023). Antidepressant, anxiolytic sedative and muscle relaxant activities of Nicotiana plumaginifolia in mice. PHYTONutrients, 2, 09-18.

- NMDA receptor antagonist. (2024). In Wikipedia.

- Parsons, C. G., Danysz, W., & Quack, G. (1998).

- Shekhar, A., Sims, H., & Stein, M. B. (1995). GABA receptors in the region of the dorsomedial hypothalamus of rats regulate anxiety in the elevated plus-maze test. I. Behavioral measures. Brain research, 683(1), 13-22.

- Zarrindast, M. R., Nasehi, M., & Piri, M. (2022). GABA-ergic agents modulated the effects of histamine on the behaviour of male mice in the elevated plus maze test. Experimental physiology, 107(3), 233-242.

- Hogg, S. (1996). A review of the validity and variability of the elevated plus-maze as an animal model of anxiety. Pharmacology Biochemistry and Behavior, 54(1), 21-30.

- de Sousa, D. P. (2013). A systematic review of the anxiolytic-like effects of essential oils in animal models. Molecules, 18(10), 12629-12660.

- Wang, Y., Wang, Y., Wang, Y., Zhang, Y., & Zhang, Y. (2019). Anxiolytic effects of Formononetin in an inflammatory pain mouse model.

- Kulkarni, S. K., & Singh, N. (2008). Anxiolytic activity of Nymphaea alba Linn. in mice as experimental models of anxiety. Indian journal of experimental biology, 46(1), 38-43.

- Cruz, A. P., Frei, F., & Graeff, F. G. (1994). Behavioral and pharmacological validation of the elevated plus maze constructed with transparent walls. Pharmacology Biochemistry and Behavior, 49(1), 171-176.

- Trullas, R., & Skolnick, P. (1993). Antidepressant-like effects of 1-aminocyclopropanecarboxylic acid and D-cycloserine in an animal model of depression. European journal of pharmacology, 236(1), 109-113.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Anxiolytic effects of Formononetin in an inflammatory pain mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 12. A review of the validity and variability of the elevated plus-maze as an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Behavioral and pharmacological validation of the elevated plus maze constructed with transparent walls - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Senior Application Scientist's Guide to In-Silico Modeling of Novel Ligand-Receptor Interactions

Focus Molecule: (1-(3-Chlorophenyl)cyclobutyl)methanamine

Abstract

This technical guide provides a comprehensive, methodology-focused framework for the in-silico investigation of a novel small molecule, (1-(3-Chlorophenyl)cyclobutyl)methanamine. As no pre-existing biological data for this specific compound is readily available, this document serves as a blueprint for a complete computational workflow, from initial target hypothesis to advanced binding free energy calculations. We navigate the critical decisions and technical protocols required at each stage, emphasizing the principles of scientific causality and self-validating systems. This guide is intended for researchers and professionals in drug development, offering field-proven insights into molecular docking, molecular dynamics simulations, and binding affinity prediction to characterize a new chemical entity's potential receptor interactions.

Preamble: The Challenge of a Novel Chemical Entity

In drug discovery, we are often confronted with novel chemical matter for which no biological target is known. The molecule at the core of this guide, (1-(3-Chlorophenyl)cyclobutyl)methanamine, represents such a case. Its structure, featuring a cyclobutyl scaffold and a primary amine, suggests potential interaction with central nervous system (CNS) targets, such as neurotransmitter transporters or G-protein coupled receptors (GPCRs), but this remains purely speculative.

The objective of this guide is not to definitively identify a target, but to establish a robust, replicable, and scientifically rigorous in-silico workflow to predict, analyze, and validate its binding to a hypothesized receptor.[1] This process is fundamental to generating testable hypotheses and prioritizing resources in early-stage drug development.[1][2] For the purpose of this guide, we will proceed with the human Serotonin Transporter (SERT) as a plausible, well-structured, and therapeutically relevant target to illustrate the complete workflow.

The In-Silico Modeling Master Workflow

A successful computational study is not a single experiment but a multi-stage funnel designed to increase the level of accuracy and biological relevance at each step. Each stage builds upon the last, providing crucial validation and deeper insight.

Caption: The overall in-silico workflow from target selection to affinity estimation.

Phase 1: System Preparation - The Foundation of Accuracy

The axiom "garbage in, garbage out" is paramount in computational modeling. The reliability of all subsequent results depends entirely on the meticulous preparation of both the ligand and the receptor.

Ligand Preparation Protocol

The goal is to generate a low-energy, three-dimensional conformation of the ligand with the correct protonation state and atomic charges.

Protocol 3.1: Ligand Preparation

-

Obtain 2D Structure: Draw (1-(3-Chlorophenyl)cyclobutyl)methanamine in a chemical sketcher (e.g., MarvinSketch, ChemDraw) and save as a SMILES string or SDF file.

-

Convert to 3D: Use a program like Open Babel to generate initial 3D coordinates.[3]

-

Protonation State: The primary amine group is basic. At a physiological pH of ~7.4, it will be protonated (-NH3+). This is a critical step as it governs the potential for ionic interactions. Tools like Marvin's pKa calculator or PropKa can validate this choice.[4]

-

Charge Assignment: Assign partial atomic charges. For docking with tools like AutoDock, Gasteiger charges are commonly used.[5] For higher-level simulations, more accurate methods like AM1-BCC may be employed.[6]

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to relieve any steric strain from the 3D conversion and find a low-energy conformer.

-

Define Rotatable Bonds: Identify all rotatable bonds. This is crucial for flexible ligand docking. Most software automates this, but it's vital to verify that bonds in the cyclobutyl ring are correctly defined as non-rotatable.

-

Final Output: Save the prepared ligand in a format suitable for the docking software, such as PDBQT for AutoDock Vina.[7]

Receptor Preparation Protocol

Receptor preparation transforms a static crystal structure into a biologically relevant and computationally ready model. We will use the human serotonin transporter (SERT) crystal structure (PDB ID: 5I6X) as our example.

Protocol 3.2: Receptor Preparation

-

Fetch Structure: Download the PDB file (5I6X) from the RCSB Protein Data Bank.[8]

-

Initial Cleaning: The downloaded structure often contains non-essential components. Remove all water molecules, co-factors, ions, and any co-crystallized ligands.[6][7][9] This ensures the docking is unbiased by the original ligand.

-

Structural Integrity Check: Check for missing residues or atoms, particularly in loop regions.[9] If significant portions are missing, homology modeling may be required to build a complete model, though this adds a layer of uncertainty.[10][11][12] For 5I6X, the structure is largely complete.

-

Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens, ensuring that the protonation states of titratable residues (His, Asp, Glu, Lys) are appropriate for a physiological pH of 7.4.[13][7]

-

Assign Atomic Charges: Assign charges to the protein atoms. For the Amber force field used in MD simulations, ff14SB is a standard choice. For docking, Kollman charges are often applied.[7][9]

-

Final Output: Save the cleaned, protonated receptor as a PDB file for inspection and in the PDBQT format for docking.[7]

Phase 2: Molecular Docking - Predicting the Handshake

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction via a scoring function.[12][14][15] It is a computationally efficient method ideal for initial screening and hypothesis generation.[16]

Caption: A detailed workflow for a typical molecular docking experiment.

Protocol 4.1: Molecular Docking with AutoDock Vina

-

Define the Binding Site: For SERT, the binding site is well-established in the transmembrane domain. Define a "grid box" or search space that encompasses this entire site. The center of the box should be the geometric center of the known binding pocket.[7][9]

-

Configure Docking Parameters: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the search algorithm's thoroughness (e.g., exhaustiveness).[9]

-

Execute Docking: Run the docking simulation using the command-line interface of AutoDock Vina.[8] The program will systematically sample different conformations of the ligand within the defined search space.

-

Analyze Results: The output will be a set of predicted binding poses, each with a corresponding binding affinity score in kcal/mol.[15] Lower scores indicate more favorable predicted binding.[17]

-

Binding Affinity: Rank the poses by their scores.

-

Clustering: Group similar poses together based on Root Mean Square Deviation (RMSD). The most populated cluster with the best score is often the most promising.

-

Visual Inspection: Load the receptor and the top-ranked ligand poses into a molecular visualizer (e.g., PyMOL, Chimera).[8] Critically examine the interactions. Look for hydrogen bonds, ionic interactions (with the ligand's -NH3+), and hydrophobic contacts that make biochemical sense.

-

| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| 1 | -9.2 | ASP-98, TYR-176 | Ionic, Pi-Stacking |

| 2 | -8.8 | ILE-172, PHE-335 | Hydrophobic |

| 3 | -8.5 | SER-438, PHE-341 | H-Bond, Hydrophobic |

Phase 3: Molecular Dynamics - Adding Life to the Static Picture

While docking is powerful, it treats the receptor as largely rigid and ignores the effects of solvent. Molecular Dynamics (MD) simulations address these limitations by simulating the movement of every atom in the protein-ligand complex over time in a fully solvated environment.[18][19][[“]] This allows us to assess the stability of a docked pose and observe how the protein adapts to the ligand.[21]

Protocol 5.1: MD Simulation of the Top-Ranked Docking Pose

-

System Setup:

-

Complex Creation: Use the coordinates of the top-ranked docking pose as the starting structure.

-

Force Field Assignment: Apply a physics-based force field (e.g., AMBER's ff14SB for the protein, GAFF2 for the ligand) that defines the energies and forces between atoms.

-

Solvation: Place the complex in a box of explicit water molecules (e.g., TIP3P water model).

-

Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge and mimic a physiological salt concentration.

-

-

Energy Minimization: Minimize the energy of the entire solvated system to remove any bad contacts or steric clashes introduced during setup.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and then adjust the pressure to the target pressure (e.g., 1 atm) while keeping restraints on the protein and ligand. This allows the water and ions to relax around the complex.

-

Production Run: Remove all restraints and run the simulation for a significant period (e.g., 100 nanoseconds or more). This is the data-gathering phase where the natural dynamics of the complex are simulated.[18]

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates that the binding pose is stable and not drifting out of the pocket.[22]

-

RMSF (Root Mean Square Fluctuation): Plot the RMSF for each protein residue to identify which parts of the protein are flexible versus stable. High fluctuation in the binding site may indicate an unstable interaction.

-

Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose. Do they hold throughout the simulation?

-

Phase 4: Binding Free Energy - The Quantitative Endpoint

Docking scores are useful for ranking but are not equivalent to the true binding free energy (ΔG).[17] Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide a more accurate estimate of binding affinity by analyzing the snapshots from an MD trajectory.[23][24]

Caption: Thermodynamic cycle used in MM/PBSA binding free energy calculations.[23]

MM/PBSA Workflow:

-

Extract Snapshots: Take a series of snapshots (e.g., 100 frames) from the stable portion of the MD production trajectory.

-

Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the receptor, and the ligand individually:

-

Molecular Mechanics Energy (ΔE_MM): Includes internal energies plus van der Waals and electrostatic interactions in a vacuum.

-

Solvation Free Energy (ΔG_solv): The energy required to transfer the molecule from a vacuum to the solvent. This has two parts: a polar component (calculated with the Poisson-Boltzmann equation) and a non-polar component (related to the solvent-accessible surface area).

-

-

Compute Binding Free Energy: The final binding free energy is calculated by combining these terms. The change in conformational entropy (-TΔS) can also be estimated but is computationally expensive and often omitted for relative rankings.

Trustworthiness and Self-Validation

Every computational protocol must be self-validating.[17]

-

Protocol Validation: Before docking the novel ligand, a validation step should be performed. The co-crystallized ligand in the SERT structure (paroxetine in 5I6X) should be extracted and re-docked. The protocol is considered valid if the top-scoring docked pose has an RMSD of less than 2.0 Å from the crystal pose.[22][25]

-

Cross-Methodology Consistency: Results should be consistent across methods. A high-scoring docking pose that proves unstable in MD simulations should be treated with skepticism. A stable MD trajectory should yield a favorable MM/PBSA energy.

-

Comparison to Known Binders: Docking and simulating known SERT inhibitors alongside (1-(3-Chlorophenyl)cyclobutyl)methanamine can provide a valuable benchmark for comparing predicted binding energies and interaction patterns.[22]

Conclusion

This guide has outlined a comprehensive and rigorous in-silico workflow for characterizing the potential receptor binding of a novel molecule, (1-(3-Chlorophenyl)cyclobutyl)methanamine. By progressing through a logical funnel of molecular docking, molecular dynamics, and free energy calculations, we can generate a high-confidence structural hypothesis for its binding mode and affinity to a target like the serotonin transporter. This computational data provides a strong foundation for guiding subsequent experimental validation, ultimately accelerating the drug discovery process by focusing resources on the most promising hypotheses. The key to success lies not in any single tool, but in the thoughtful integration of multiple methods, a critical eye for analysis, and a commitment to protocol validation.

References

-

The Inercial Blog. (2023). Preparing the Receptor Files for Molecular Docking. [Link]

-

Moro, S., et al. (2012). In Silico 3D Modeling of Binding Activities. PubMed. [Link]

-

De Vivo, M., et al. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Publications. [Link]

-

Pan, A. C., et al. (2020). 15 Years of Molecular Simulation of Drug-Binding Kinetics. PMC - NIH. [Link]

-

Prothero, J. (2024). Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. Prothero. [Link]

-

Consensus. (2024). What are the applications of molecular dynamics simulations in drug design for characterizing ligand-macromolecule complexes?. [Link]

-

Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. [Link]

-

Mobley, D. L., & Klimovich, P. V. (2012). Best practices in free energy calculations for drug design. PubMed. [Link]

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

-

Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. [Link]

-

Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]

-

Galaxy Training. (2019). Protein-ligand docking. [Link]

-

ResearchGate. (2022). How to validate the molecular docking results?. [Link]

-

De Vivo, M. (2025). On Free Energy Calculations in Drug Discovery. Accounts of Chemical Research. [Link]

-

Evers, A., & Klabunde, T. (2005). Homology Modeling and Docking Evaluation of Aminergic G Protein-Coupled Receptors. Journal of Medicinal Chemistry. [Link]

-

American Chemical Society. (2021). Free Energy Methods in Drug Discovery—Introduction. ACS Symposium Series. [Link]

-

Salo-Ahen, O. M. H., et al. (2021). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. [Link]

-

ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?. [Link]

-

Kairys, V., et al. (2006). Using Protein Homology Models for Structure-Based Studies. TheScientificWorldJOURNAL. [Link]

-

Bissantz, C., et al. (2010). Efficiency of Homology Modeling Assisted Molecular Docking in G-protein Coupled Receptors. PubMed. [Link]

-

Cross, J. B., et al. (2009). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]

-

ResearchGate. (2018). In Silico Structure-Based Prediction of Receptor–Ligand Binding Affinity: Current Progress and Challenges. [Link]

-

bioRxiv. (2022). Assessing Protein Homology Models with Docking Reproducibility. [Link]

-

ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]

-

OpenEye Scientific. (2025). Receptor Preparation Tutorial. [Link]

-

PubMed Central. (2023). Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies. [Link]

-

Jones, G., et al. (2016). In silico Identification and Characterization of Protein-Ligand Binding Sites. Methods in Molecular Biology. [Link]

-

Dr. N. J. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

-

López-Rodríguez, M. L., et al. (2014). Homology Model and Docking-Based Virtual Screening for Ligands of the σ1 Receptor. Journal of Chemical Information and Modeling. [Link]

-

Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). YouTube. [Link]

-

Sliwoski, G., et al. (2014). A Guide to In Silico Drug Design. PMC - PubMed Central. [Link]

-

ResearchGate. (2022). A Guide to In Silico Drug Design. [Link]

-

Microbe Notes. (2023). In Silico Drug Design- Definition, Methods, Types, Uses. [Link]

-

Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. [Link]

Sources

- 1. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 7. Preparing the Receptor Files for Molecular Docking – The Inercial Blog [inercial.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Efficiency of Homology Modeling Assisted Molecular Docking in G-protein Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 14. In Silico 3D Modeling of Binding Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]